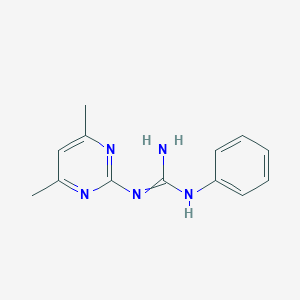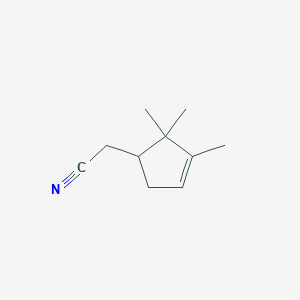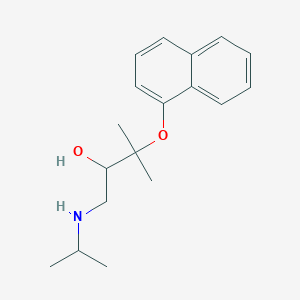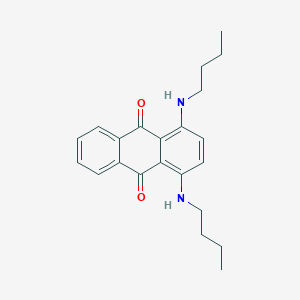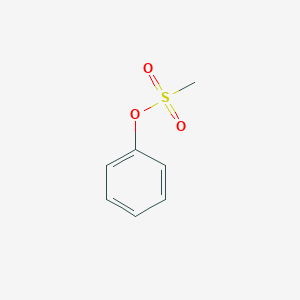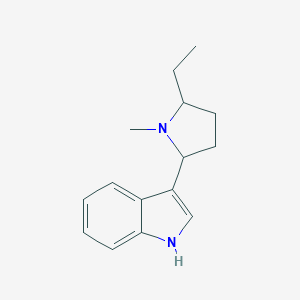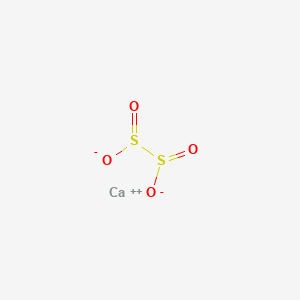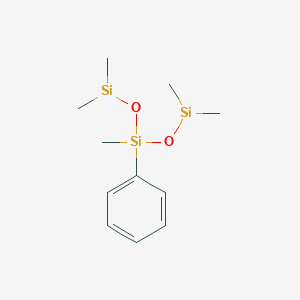
2-Bromchinolin-4-carbonsäure
Übersicht
Beschreibung
2-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Bromoquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives, including 2-bromoquinoline-4-carboxylic acid, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
Target of Action
Quinoline derivatives, in general, have been found to exhibit a wide range of biological activities and are known to interact with various cellular targets .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
It has been found that some quinoline-4-carboxylic acids and their derivatives exhibit antiviral activity against orthopoxviruses . The specific effects of 2-Bromoquinoline-4-carboxylic acid at the molecular and cellular level would require further investigation.
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including 2-Bromoquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Biochemische Analyse
Biochemical Properties
Quinoline derivatives, to which 2-Bromoquinoline-4-carboxylic acid belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative and the biomolecule it interacts with.
Cellular Effects
Some quinoline derivatives have been found to exhibit antiviral activity against orthopoxviruses on Vero and MK-2 cell cultures
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromoquinoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of quinoline-4-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of 2-bromoquinoline-4-carboxylic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium azide, amines, and thiols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various 2-substituted quinoline-4-carboxylic acid derivatives.
- Oxidation reactions produce quinoline-4-carboxylic acid derivatives.
- Reduction reactions result in quinoline-4-carbinol or quinoline-4-carbaldehyde.
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.
2-Chloroquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
2-Iodoquinoline-4-carboxylic acid: Contains an iodine atom, which can lead to different substitution patterns and biological activities.
Uniqueness: 2-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 2-position, which influences its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinoline derivatives. Additionally, the compound’s specific electronic and steric properties contribute to its distinct biological activities compared to its halogenated counterparts.
Eigenschaften
IUPAC Name |
2-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHABDKNXNXNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574000 | |
| Record name | 2-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-87-6 | |
| Record name | 2-Bromo-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




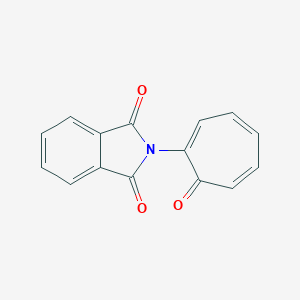

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
